molecular formula C18H20N2O2 B2851243 N-(1-((2,5-dimethylphenyl)amino)-2-oxo-2-phenylethyl)acetamide CAS No. 302928-73-0

N-(1-((2,5-dimethylphenyl)amino)-2-oxo-2-phenylethyl)acetamide

Cat. No.: B2851243
CAS No.: 302928-73-0
M. Wt: 296.37
InChI Key: JCVDKEIHGPHTHT-UHFFFAOYSA-N
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Description

N-(1-((2,5-Dimethylphenyl)amino)-2-oxo-2-phenylethyl)acetamide is a substituted acetamide derivative characterized by a complex ethyl backbone. The structure comprises:

  • Acetamide core: CH₃CONH–.
  • Substituted ethyl chain: A central ethyl group bearing a (2,5-dimethylphenyl)amino substituent and a phenyl ketone (2-oxo-2-phenyl).

This compound’s molecular formula is inferred to be C₁₈H₂₁N₂O₂, with a molecular weight of approximately 297.38 g/mol (calculated). While direct synthesis details are unavailable in the provided evidence, analogous acetamide derivatives (e.g., ) suggest coupling agents like DCC/DMAP or carbodiimide-mediated reactions may be applicable .

Properties

IUPAC Name

N-[1-(2,5-dimethylanilino)-2-oxo-2-phenylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-9-10-13(2)16(11-12)20-18(19-14(3)21)17(22)15-7-5-4-6-8-15/h4-11,18,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVDKEIHGPHTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(C(=O)C2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((2,5-dimethylphenyl)amino)-2-oxo-2-phenylethyl)acetamide typically involves the reaction of 2,5-dimethylaniline with an appropriate acylating agent. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-((2,5-dimethylphenyl)amino)-2-oxo-2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions typically involve strong nucleophiles such as sodium hydride (NaH) or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

N-(1-((2,5-dimethylphenyl)amino)-2-oxo-2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(1-((2,5-dimethylphenyl)amino)-2-oxo-2-phenylethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties References
Target Compound 2,5-dimethylphenyl (amino), phenyl (oxo) C₁₈H₂₁N₂O₂ 297.38 Hypothesized: Antimicrobial, pharma
Alachlor 2,6-diethylphenyl, methoxymethyl (chloro) C₁₄H₂₀ClNO₂ 269.77 Herbicide
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 2,6-dichlorophenyl, thiazol-2-yl C₁₁H₈Cl₂N₂OS 303.16 Antimicrobial, crystal stability
N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide Hydroxy, phenyl (oxo) C₁₀H₁₁NO₃ 193.20 Synthetic intermediate
Thenylchlor 2,6-dimethylphenyl, (3-methoxy-2-thienyl)methyl (chloro) C₁₆H₁₇ClNO₂S 322.83 Herbicide

Key Comparison Points

Substituent Effects on Bioactivity: Chloroacetamides (e.g., alachlor, pretilachlor) exhibit herbicidal activity due to their lipophilic chloro groups, which enhance membrane penetration . Thiazol-2-yl acetamides () show antimicrobial activity attributed to the thiazole ring’s electron-deficient nitrogen, which may disrupt microbial metabolism . The target compound’s amino group could similarly interact with nucleophilic sites in pathogens.

Structural Stability: The 2,6-dimethylphenoxy group in analogs like those in promotes rigid planar conformations, enhancing crystallinity . The target compound’s 2,5-dimethylphenyl substituent may introduce steric hindrance, reducing crystallinity but improving solubility.

Synthetic Routes: Chloroacetamides () are synthesized via alkylation of aromatic amines. In contrast, the target compound’s amino group likely requires coupling agents (e.g., DCC) for amide bond formation, as seen in and .

Environmental and Pharmacological Potential: While chloroacetamides dominate agrochemical use, the target compound’s amino-phenyl motif aligns with bioactive pharmaceuticals (e.g., β-lactam analogs in ) . Its absence of chlorine may also reduce environmental persistence compared to herbicides like alachlor.

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